4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a morpholine ring substituted with a thiomorpholine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine ring, introducing the methylsulfanyl group through nucleophilic substitution. The morpholine ring is then constructed and functionalized with the thiomorpholine-4-carbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the thiomorpholine moiety can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted pyrimidine derivatives.
Scientific Research Applications
4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(morpholine-4-carbonyl)morpholine
- 4-[2-(ethylsulfanyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine
- 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)piperidine
Uniqueness
4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its methylsulfanyl and thiomorpholine-4-carbonyl groups provide unique reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
[4-(2-methylsulfanylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S2/c1-21-14-15-3-2-12(16-14)18-4-7-20-11(10-18)13(19)17-5-8-22-9-6-17/h2-3,11H,4-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWGUICMVOKHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCOC(C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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